Z-D-Thr(Bzl)-OH.DCHA
CAS No.: 201276-12-2
Cat. No.: VC0554477
Molecular Formula: C31H44N2O5
Molecular Weight: 524.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201276-12-2 |
---|---|
Molecular Formula | C31H44N2O5 |
Molecular Weight | 524.7 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2R,3S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2/t14-,17+;/m0./s1 |
Standard InChI Key | FBQGKIIVCFVSBB-SQQLFYIASA-N |
SMILES | CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Z-D-Thr(Bzl)-OH.DCHA is the dicyclohexylammonium salt of N-benzyloxycarbonyl-O-benzyl-D-threonine. It contains two key protecting groups: the Z (benzyloxycarbonyl) group protecting the α-amino functionality and the Bzl (benzyl) group protecting the hydroxyl side chain of threonine. The compound's structure incorporates D-threonine as its core, with specific stereochemistry that distinguishes it from its natural L-isomer counterpart.
Structural Identification Parameters
The compound is characterized by the following key identification parameters:
Table 1.1: Chemical Identity and Structural Parameters of Z-D-Thr(Bzl)-OH.DCHA
Stereochemical Configuration
Z-D-Thr(Bzl)-OH.DCHA possesses two stereogenic centers that define its three-dimensional structure:
-
The α-carbon (C-2) exhibits R configuration, characteristic of D-amino acids
-
The β-carbon (C-3) presents S configuration, maintaining the natural threonine side chain orientation
This specific stereochemical arrangement (2R,3S) is critical for its applications in peptide synthesis where stereochemistry significantly influences peptide folding and biological activity. The compound's stereochemistry is explicitly indicated in its IUPAC name and structure representations.
Physical and Chemical Properties
Physical Characteristics
Z-D-Thr(Bzl)-OH.DCHA typically appears as a white to off-white crystalline solid. The DCHA salt formation enhances crystallinity and improves handling properties compared to the free acid form. The salt formation also contributes to improved stability during storage.
Chemical Reactivity
The compound contains several functional groups that define its chemical reactivity:
-
The carboxylate group (as part of the DCHA salt) serves as the peptide coupling site
-
The Z-protected α-amino group can be selectively deprotected under specific conditions
-
The benzyl-protected hydroxyl group remains stable under conditions that cleave the Z group
-
The dicyclohexylammonium counter-ion improves solubility in organic solvents
The orthogonal protection strategy employed in this compound allows for selective deprotection, making it particularly valuable in controlled peptide synthesis protocols.
Comparative Analysis with Related Compounds
Z-D-Thr(Bzl)-OH.DCHA belongs to a family of protected amino acid derivatives used in peptide synthesis. Understanding its relationship to similar compounds helps elucidate its specific applications and advantages.
Table 3.1: Comparison of Z-D-Thr(Bzl)-OH.DCHA with Structurally Related Compounds
These structural variations provide chemists with options for different deprotection strategies and solubility profiles, allowing selection of the most appropriate derivative for specific synthetic requirements. The choice between benzyl and tert-butyl protection, for instance, offers different deprotection pathways - benzyl groups typically require hydrogenolysis while tert-butyl groups are acid-labile.
Synthesis Applications in Peptide Chemistry
Z-D-Thr(Bzl)-OH.DCHA serves as a specialized building block in peptide synthesis with several key applications:
D-Amino Acid Incorporation
The compound enables precise incorporation of D-threonine residues into peptide sequences. D-amino acids are crucial for developing peptides with enhanced proteolytic stability, as they resist degradation by natural proteases that preferentially recognize L-amino acids . This property is particularly valuable in the development of therapeutic peptides with improved pharmacokinetic profiles.
Conformational Control in Peptide Design
The incorporation of D-amino acids like D-threonine significantly affects peptide backbone conformations. Research has demonstrated that D-amino acids can induce β-turns and other defined secondary structures in peptides . The inclusion of D-threonine using Z-D-Thr(Bzl)-OH.DCHA provides peptide chemists with a tool for controlling peptide conformation, which is crucial for designing peptidomimetics with specific biological activities.
Specialized Peptide Synthesis Strategies
The specific protection pattern of Z-D-Thr(Bzl)-OH.DCHA makes it particularly valuable in orthogonal protection strategies. The Z group can be selectively removed under conditions that preserve the benzyl ether, allowing for sequential deprotection and controlled peptide chain extension . This controlled reactivity is essential for the synthesis of complex peptides with multiple functional groups.
Protection Strategy Significance
The protection strategy employed in Z-D-Thr(Bzl)-OH.DCHA offers specific advantages in peptide synthesis:
Orthogonal Protection System
The combination of Z and benzyl protecting groups creates an orthogonal protection system:
-
The Z group can be removed by catalytic hydrogenolysis or with HBr in acetic acid
-
The benzyl ether protecting the hydroxyl group is stable under many conditions that remove the Z group
-
The DCHA salt form improves solubility in organic solvents commonly used in peptide synthesis
This orthogonality enables selective deprotection and controlled coupling reactions, which are essential for efficient peptide synthesis.
Strategic Advantages in Synthesis Pathways
The specific protection pattern offers several strategic advantages:
-
Controlled reactivity of functional groups during peptide coupling
-
Prevention of side reactions involving the hydroxyl group of threonine
-
Sequential deprotection options for complex synthesis routes
-
Compatibility with both solution-phase and solid-phase peptide synthesis methods
These advantages make Z-D-Thr(Bzl)-OH.DCHA a valuable tool in the synthesis of complex peptides and peptidomimetics requiring precise control over stereochemistry and functional group reactivity.
Research Applications and Significance
While direct research specifically focused on Z-D-Thr(Bzl)-OH.DCHA is limited in the available literature, its applications can be inferred from studies involving similar protected amino acids:
Peptidomimetic Development
Protected D-amino acids like Z-D-Thr(Bzl)-OH.DCHA are crucial in the development of peptidomimetics - compounds that mimic the biological activity of peptides while offering improved pharmacological properties . The incorporation of D-threonine can create peptides with enhanced stability against enzymatic degradation, increased membrane permeability, and novel conformational properties.
Enzyme Inhibitor Design
The structural features of D-threonine, when incorporated into peptides, can create compounds that interact specifically with enzyme active sites. Research on proton bridging in serine proteases indicates that the stereochemistry and hydrogen bonding capabilities of amino acid residues are crucial for inhibitor design . Z-D-Thr(Bzl)-OH.DCHA provides the stereochemically defined D-threonine needed for such applications.
Specialized Peptide Scaffolds
The use of protected threonine derivatives in the synthesis of peptides attached to scaffolds like dibenzofuran suggests potential applications in the design of conformationally constrained peptides . Such constrained peptides can serve as molecular probes for studying protein-protein interactions or as lead compounds for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume